molecular formula C9H14F3N B2698270 3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane CAS No. 2126162-11-4

3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2698270
CAS No.: 2126162-11-4
M. Wt: 193.213
InChI Key: JCVBAOQMNJSKLO-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane is a compound belonging to the class of bicyclic amines. This compound is characterized by the presence of a trifluoroethyl group attached to an azabicyclo[3.2.1]octane skeleton. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane typically involves the reaction of 8-azabicyclo[3.2.1]octane with 2,2,2-trifluoroethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate nucleophiles under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Substitution: Nucleophiles like amines, alcohols, or thiols, basic conditions, organic solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as neurotransmitter receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The azabicyclo[3.2.1]octane skeleton provides a rigid framework that can fit into receptor binding sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    8-Azabicyclo[3.2.1]octane: Lacks the trifluoroethyl group, making it less lipophilic and potentially less active in biological systems.

    3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane Derivatives: Compounds with different substituents on the azabicyclo[3.2.1]octane skeleton, which may exhibit different biological activities and chemical properties.

Uniqueness: The presence of the trifluoroethyl group in this compound imparts unique properties to the compound, such as increased lipophilicity and enhanced biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3N/c10-9(11,12)5-6-3-7-1-2-8(4-6)13-7/h6-8,13H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVBAOQMNJSKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126162-11-4
Record name 3-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane
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